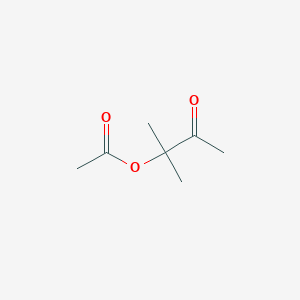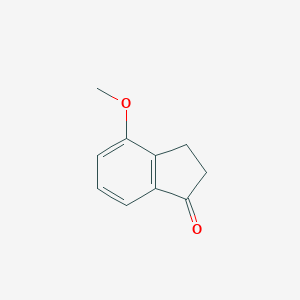
4-Methoxy-1-indanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 4-Methoxy-1-indanone often involves multi-step chemical processes. For instance, the synthesis of related liquid crystalline polyacetylenes containing methoxy tails was achieved through consecutive esterification reactions, followed by polymerization (Kong & Tang, 1998). Similarly, derivatives of 4-Methoxy-1-indanone, such as 1,1-Dimethyl-4-indanol, have been synthesized via intramolecular Friedel–Crafts cyclization (Wang, Wu, & Xia, 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Methoxy-1-indanone has been characterized using techniques like X-ray crystallography. For example, the crystal structure of 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, a related compound, was determined, revealing details about its molecular conformation and intermolecular hydrogen bonds (Mantelingu et al., 2007).
Chemical Reactions and Properties
The chemical reactions involving 4-Methoxy-1-indanone or its derivatives are diverse. For instance, the ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid leads to the formation of 2-phenyl-1-indanone, demonstrating the compound's reactivity in acid-catalyzed conditions (Brown, Denman, & O'donnell, 1971).
Physical Properties Analysis
The physical properties of materials containing 4-Methoxy-1-indanone derivatives, such as liquid crystalline polyacetylenes, have been extensively studied. These studies often focus on mesomorphic behavior and transitions under various temperature conditions, as well as molecular alignments (Kong & Tang, 1998).
Aplicaciones Científicas De Investigación
Energetic Effects in Methyl- and Methoxy-Substituted Indanones
- Scientific Field : Applied Sciences
- Summary of Application : This study focuses on the energetic properties of 4-Methoxy-1-indanone and other indanone derivatives . The aim is to understand the effects of different substituents on the energetic properties of these compounds .
- Methods of Application : The study uses calorimetric techniques and computational approaches to determine the combustion and sublimation/vaporization enthalpies of these compounds . The gas-phase standard molar enthalpies of formation of these compounds were determined from high-level ab initio calculations at the G3 (MP2)//B3LYP level of theory .
- Results : The presence of a methoxy group contributes to a decrease in the gas-phase enthalpy of formation, of about 153 kJ·mol −1 . In the case of a methyl group, the corresponding value is c.a. 35 kJ·mol −1 .
Annulations involving 1-indanones
- Scientific Field : Organic Chemistry
- Summary of Application : 1-Indanones, including 4-Methoxy-1-indanone, are used in cyclization reactions to construct fused- and spirocyclic frameworks . These structures are key components of many bioactive natural products .
- Methods of Application : The study involves the use of annulation reactions involving 1-indanones . These reactions allow for the synthesis of various carbocyclic and heterocyclic skeletons .
- Results : The reactions described in the study offer stereoselective formation of desired polycyclic compounds . Several reactions provide biologically relevant compounds and natural products .
Biocatalysed Oxidation Reaction
- Scientific Field : Biochemistry
- Summary of Application : 4-Methoxy-1-indanone is used in the study of biocatalysed oxidation reactions . The aim is to understand the effect of different substituents on the reaction kinetics .
- Methods of Application : The study involves the use of 4-Methoxy-1-indanone in biocatalysed oxidation reactions .
- Results : The results of this study are not specified in the sources .
Comparative Study of Biocatalysed Oxidation Reaction
- Scientific Field : Biochemistry
- Summary of Application : 4-Methoxy-1-indanone is used in a comparative study of the effect of different substituents on various benzo-fused ketones on the reaction kinetics by studying the biocatalysed oxidation reaction .
- Methods of Application : The study involves the use of 4-Methoxy-1-indanone in biocatalysed oxidation reactions .
- Results : The results of this study are not specified in the sources .
Synthesis of Isomeric Mixture of Oximes
- Scientific Field : Organic Chemistry
- Summary of Application : 4-Methoxy-1-indanone may be used in the synthesis of an isomeric mixture of oximes .
- Methods of Application : The study involves the use of 4-Methoxy-1-indanone in the synthesis of isomeric mixture of oximes .
- Results : The results of this study are not specified in the sources .
Synthesis of Bioactive Molecules
- Scientific Field : Organic Chemistry
- Summary of Application : 4-Methoxy-1-indanone is used in the synthesis of bioactive molecules . These molecules are key components of many bioactive natural products .
- Methods of Application : The study involves the use of annulation reactions involving 1-indanones . These reactions allow for the synthesis of various carbocyclic as well as heterocyclic skeletons .
- Results : The reactions described in the study offer stereoselective formation of desired polycyclic compounds . Several reactions provide biologically relevant compounds and natural products .
Safety And Hazards
4-Methoxy-1-indanone may cause respiratory irritation, serious eye irritation, skin irritation, and may be harmful if swallowed . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Propiedades
IUPAC Name |
4-methoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-12-10-4-2-3-7-8(10)5-6-9(7)11/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYSYELHQDGJAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404125 | |
| Record name | 4-Methoxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1-indanone | |
CAS RN |
13336-31-7 | |
| Record name | 4-Methoxy-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00404125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-2,3-dihydro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


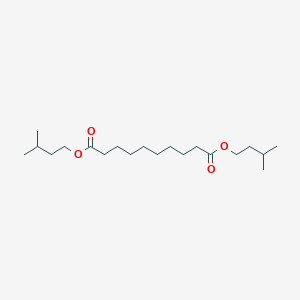
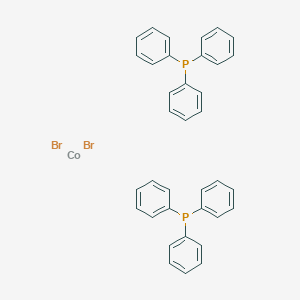
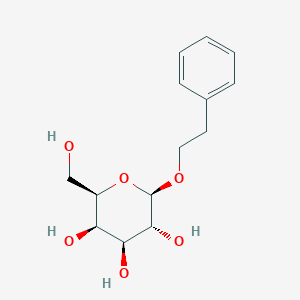
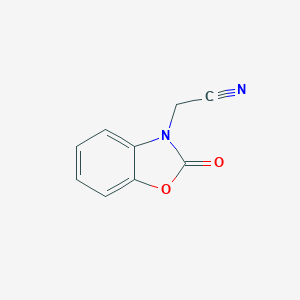
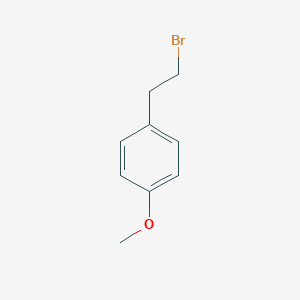
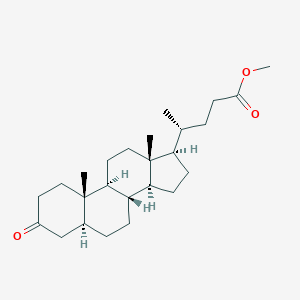
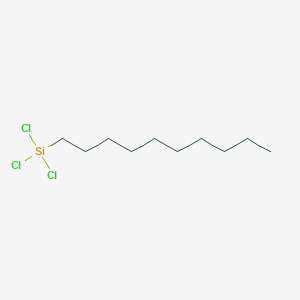
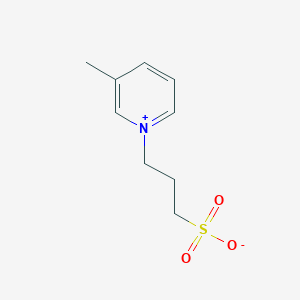
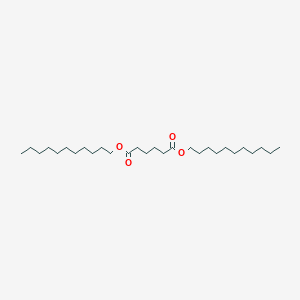
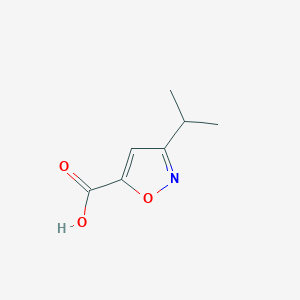
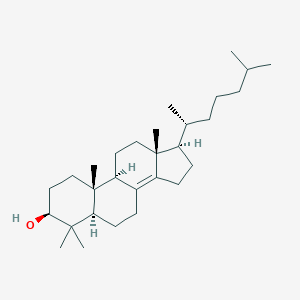
![N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide](/img/structure/B81158.png)

